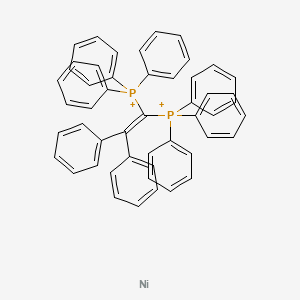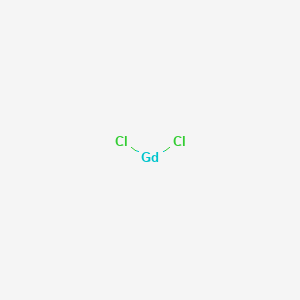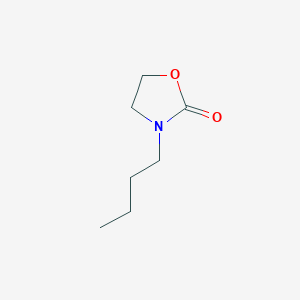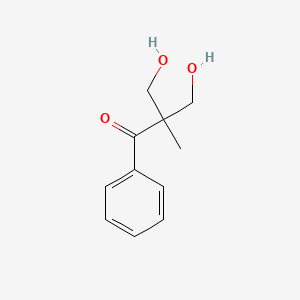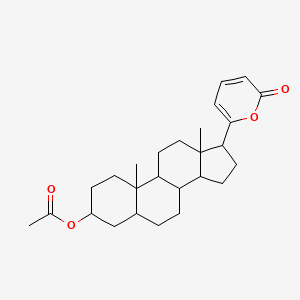![molecular formula C32H38O6 B14704528 Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate CAS No. 24707-02-6](/img/structure/B14704528.png)
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate, also known as 1,4-Benzenedicarboxylic acid, bis[4-(hexyloxy)phenyl] ester, is a chemical compound with the molecular formula C32H38O6 and a molecular weight of 518.64 g/mol . This compound is characterized by its two hexyloxyphenyl groups attached to a benzene-1,4-dicarboxylate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Hexyloxybenzoic acid derivatives.
Reduction: Hexyloxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzene-1,4-dicarboxylate core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar structure but with decyloxy groups instead of hexyloxy groups.
1,4-Bis(phenylethynyl)benzene: Contains phenylethynyl groups instead of hexyloxy groups.
Dibutyl terephthalate: Similar ester functionality but with butyl groups instead of hexyloxy groups.
Uniqueness
Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of hexyloxy groups and benzene-1,4-dicarboxylate core, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity compared to similar compounds make it particularly suitable for applications requiring enhanced stability and membrane permeability .
Properties
CAS No. |
24707-02-6 |
|---|---|
Molecular Formula |
C32H38O6 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
bis(4-hexoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H38O6/c1-3-5-7-9-23-35-27-15-19-29(20-16-27)37-31(33)25-11-13-26(14-12-25)32(34)38-30-21-17-28(18-22-30)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChI Key |
CGYKFSFPBDTJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



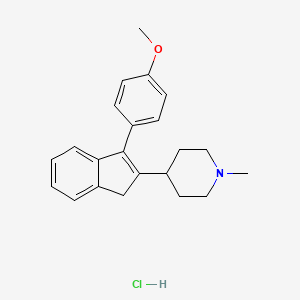
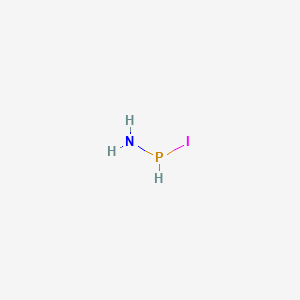
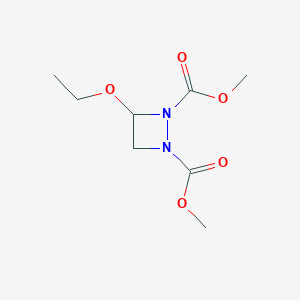
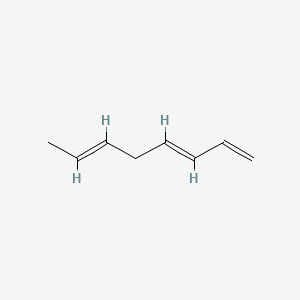
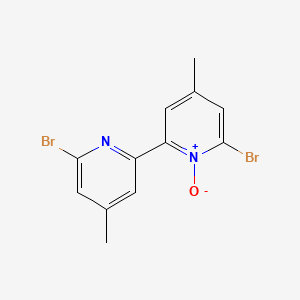
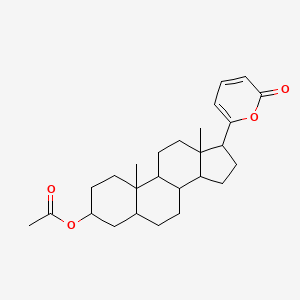
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
